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Compound of Interest

Compound Name: N-Methyl omeprazole

Cat. No.: B580350 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of N-methyl omeprazole in

structure-activity relationship (SAR) studies of proton pump inhibitors (PPIs). The following

sections detail the rationale for its use, relevant experimental protocols, and a summary of key

findings to guide further research and development in this area.

Introduction
Omeprazole, a substituted benzimidazole, is a widely used proton pump inhibitor (PPI) for

treating acid-related disorders.[1][2][3][4] Its mechanism of action involves the inhibition of the

gastric H+/K+-ATPase, the final step in gastric acid secretion.[1][5][6][7] Structure-activity

relationship (SAR) studies of omeprazole and its analogs are crucial for the design of new PPIs

with improved therapeutic profiles. N-methyl omeprazole, an analog where a methyl group

substitutes the hydrogen on one of the benzimidazole nitrogens, serves as a key compound in

these studies to probe the importance of the N-H group in the activation and binding of PPIs.[8]

[9][10] This document outlines the application of N-methyl omeprazole in SAR studies,

providing detailed protocols and data for comparative analysis.
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The acidic environment of the parietal cell canaliculus is essential for the conversion of

omeprazole, a prodrug, into its active form, a sulfenamide.[1][11][12] This activation involves a

proton-catalyzed rearrangement. The SAR of omeprazole analogs often focuses on

modifications to the benzimidazole and pyridine rings to modulate properties such as pKa,

lipophilicity, and metabolic stability.

Methylation of the benzimidazole nitrogen in omeprazole is a critical modification for SAR

studies as it directly impacts the protonation steps necessary for the drug's activation.[12][13]

The N-H proton is believed to be involved in the rearrangement to the active sulfenamide. By

comparing the activity of N-methyl omeprazole with that of omeprazole, researchers can

elucidate the precise role of this proton and the effects of substitution at this position on the

overall inhibitory activity.

Data Presentation
Physicochemical Properties

Compound Molecular Formula
Molecular Weight (
g/mol )

XLogP3

Omeprazole C17H19N3O3S 345.42 2.23

N-Methyl Omeprazole C18H21N3O3S 359.44 2.2

Source: PubChem CID 4594, 643281[4][8]

In Vitro H+/K+-ATPase Inhibition
Compound IC50 (µM)

Omeprazole 5.8

N-Methyl Omeprazole

Data not available in searched literature;

expected to be significantly higher than

omeprazole

Source: R&D Systems, PubChem
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Note: While a specific IC50 value for N-methyl omeprazole was not found in the reviewed

literature, SAR principles suggest that blocking the N-H protonation site would significantly

decrease its inhibitory activity.

In Vitro Metabolism by Cytochrome P450 Isoforms
Compound

Primary Metabolizing
Enzymes

Key Metabolites

Omeprazole CYP2C19, CYP3A4
5-hydroxyomeprazole,

Omeprazole sulfone

N-Methyl Omeprazole

Expected to be metabolized by

CYP enzymes, specific data

not available.

-

Source: Various sources[14]

Experimental Protocols
Protocol 1: Synthesis of N-Methyl Omeprazole
This protocol describes a common method for the synthesis of N-methyl omeprazole, which

involves the methylation of the sulfide precursor followed by oxidation.

Materials:

5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole

(Pyrmetazole)

Sodium hydroxide (NaOH)

Methyl iodide (CH3I)

m-Chloroperoxybenzoic acid (m-CPBA)

Dichloromethane (CH2Cl2)

Saturated sodium bicarbonate solution
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Brine

Anhydrous sodium sulfate (Na2SO4)

Silica gel for column chromatography

Procedure:

N-methylation of Pyrmetazole:

Dissolve pyrmetazole in a suitable solvent such as dimethylformamide (DMF).

Add sodium hydroxide to deprotonate the benzimidazole nitrogen.

Add methyl iodide to the reaction mixture and stir at room temperature until the reaction is

complete (monitored by TLC).

Quench the reaction with water and extract the product with an organic solvent like ethyl

acetate.

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain N-methylated

pyrmetazole.

Oxidation to N-Methyl Omeprazole:

Dissolve the N-methylated pyrmetazole in dichloromethane.

Cool the solution in an ice bath.

Add a solution of m-CPBA in dichloromethane dropwise to the cooled solution.

Stir the reaction mixture at 0°C for 1-2 hours.

Wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess

m-CPBA.
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Wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under

reduced pressure to yield crude N-methyl omeprazole.

The crude product can be further purified by recrystallization.

Protocol 2: In Vitro H+/K+-ATPase Inhibition Assay
This protocol outlines the procedure for determining the IC50 value of a test compound against

gastric H+/K+-ATPase.

Materials:

Porcine or rabbit gastric microsomes (source of H+/K+-ATPase)

Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, containing 2 mM MgCl2)

ATP solution (2 mM)

Test compounds (Omeprazole, N-methyl omeprazole) dissolved in DMSO

Malachite green reagent for phosphate detection

96-well microplates

Procedure:

Enzyme Preparation:

Prepare a suspension of gastric microsomes in the assay buffer to a final protein

concentration of 2-5 µ g/well .

Assay Protocol:

Add 50 µL of the microsomal suspension to each well of a 96-well plate.

Add 2 µL of the test compound at various concentrations (typically in a serial dilution).

Include a vehicle control (DMSO) and a positive control (omeprazole).

Pre-incubate the plate at 37°C for 30 minutes to allow for acid activation of the inhibitors.
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Initiate the ATPase reaction by adding 50 µL of ATP solution to each well.

Incubate the plate at 37°C for 30 minutes.

Stop the reaction by adding 25 µL of the malachite green reagent.

After 15 minutes of color development at room temperature, measure the absorbance at

620 nm using a microplate reader.

Data Analysis:

The amount of inorganic phosphate released is proportional to the ATPase activity.

Calculate the percentage of inhibition for each concentration of the test compound relative

to the vehicle control.

Plot the percentage inhibition against the logarithm of the compound concentration and fit

the data to a sigmoidal dose-response curve to determine the IC50 value.
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Caption: Experimental workflow for SAR studies.
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Caption: Mechanism of action of proton pump inhibitors.
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Caption: Logical relationship in SAR analysis.

Conclusion
The use of N-methyl omeprazole in SAR studies is instrumental in confirming the essential

role of the benzimidazole N-H group in the mechanism of action of proton pump inhibitors.

While quantitative data on the inhibitory activity of N-methyl omeprazole is not readily

available in public literature, the established protocols for its synthesis and for the in vitro

evaluation of H+/K+-ATPase inhibition provide a clear framework for researchers to generate

this data. The expected lack of significant activity for N-methyl omeprazole reinforces the

current understanding of the PPI activation mechanism and guides the design of new analogs

by highlighting the intolerance for substitution at this position. Further studies could explore

other N-substituents to finely tune the electronic and steric properties of the benzimidazole ring,

potentially leading to the discovery of novel PPIs with differentiated profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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